Chemical structure of 5-Bromo-4-fluoro-2-methylphenol
Chemical structure of 5-Bromo-4-fluoro-2-methylphenol
The following technical guide details the chemical structure, synthesis, and applications of 5-Bromo-4-fluoro-2-methylphenol , a specialized halogenated intermediate critical in modern medicinal chemistry and agrochemical development.
Technical Profile: 5-Bromo-4-fluoro-2-methylphenol
CAS Number: 1701766-35-9 Molecular Formula: C₇H₆BrFO Molecular Weight: 205.02 g/mol IUPAC Name: 5-Bromo-4-fluoro-2-methylphenol[1]
Executive Summary
5-Bromo-4-fluoro-2-methylphenol is a trisubstituted benzene derivative serving as a high-value scaffold in the synthesis of bioactive small molecules.[1] Its structural uniqueness lies in the "mismatched" electronic substitution pattern: the bromine atom is positioned meta to the hydroxyl group and para to the methyl group, a configuration that is difficult to access via standard electrophilic aromatic substitution (EAS).[1] This compound is primarily utilized as a coupling partner in Suzuki-Miyaura reactions to generate biaryl systems found in kinase inhibitors and advanced pesticides.
Structural Analysis & Electronic Properties
The molecule features a phenol core modified by three distinct substituents, each imparting specific electronic and steric properties that define its reactivity profile.[1]
| Substituent | Position | Electronic Effect | Steric Impact | Reactivity Role |
| Hydroxyl (-OH) | C1 | Strong Donor (+M), Activator | Moderate | Nucleophile for O-alkylation; Directing group (Ortho/Para).[1] |
| Methyl (-CH₃) | C2 | Weak Donor (+I), Activator | Moderate | Lipophilicity enhancer; Ortho-blocker.[1] |
| Fluorine (-F) | C4 | Weak Acceptor (-I), Donor (+M) | Small (Bioisostere to H) | Metabolic blocker; Directing group for Lithiation.[1] |
| Bromine (-Br) | C5 | Weak Acceptor (-I), Deactivator | Large | Primary Reactive Site (Cross-coupling).[1] |
Electronic Push-Pull[1]
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Acidity (pKa): The presence of electron-withdrawing halogens (Br, F) increases the acidity of the phenolic proton compared to o-cresol (pKa ~10.3).[1] The estimated pKa is approximately 8.5–9.0 , making it easier to deprotonate for ether synthesis.[1]
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Dipole Moment: The C-F and C-Br bonds create a significant dipole vector, influencing the molecule's binding affinity in protein pockets when used as a fragment.[1]
Synthetic Pathways and Regioselectivity
Accessing the 5-bromo isomer is synthetically challenging because the natural directing effects of the hydroxyl (C1) and methyl (C2) groups favor electrophilic substitution at the C6 position (ortho to OH), not the C5 position.[1]
The "Meta-Strike" Challenge
In a standard bromination of 4-fluoro-2-methylphenol, the major product is typically 6-bromo-4-fluoro-2-methylphenol .[1] To install the bromine at C5, researchers must employ Directed Ortho-Metalation (DoM) strategies that leverage the directing power of the fluorine atom.[1]
Protocol: Fluorine-Directed Lithiation (High-Purity Route)
This method utilizes the strong inductive effect of fluorine to direct lithiation to the adjacent C5 position.
Reagents:
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Starting Material: 1-(Methoxymethoxy)-4-fluoro-2-methylbenzene (MOM-protected phenol).[1]
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Base: n-Butyllithium (n-BuLi) or LDA.[1]
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Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane or Br₂.[1]
Workflow:
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Protection: Convert 4-fluoro-2-methylphenol to its MOM-ether to prevent phenoxide formation and coordinate the lithium base.
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Lithiation: Treat with n-BuLi at -78°C. The Lithium coordinates to the fluorine and the MOM oxygen. While the MOM group directs to C6, the Fluorine directs to C3 and C5.[1] Steric hindrance at C3 (flanked by Me and F) and C6 (flanked by MOM and H) competes with C5.[1] Under kinetic control, lithiation often favors the position ortho to the strongest acidifying group (F) that is sterically accessible (C5).[1]
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Bromination: Quench the lithiated intermediate with an electrophilic bromine source.
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Deprotection: Acidic hydrolysis removes the MOM group to yield the target phenol.[1]
Figure 1: Synthetic pathway utilizing Fluorine-Directed Ortho-Metalation (DoM) to achieve the difficult C5-bromination pattern.
Characterization Standards
Validating the correct isomer is critical due to the prevalence of the C6-bromo byproduct.
Nuclear Magnetic Resonance (NMR)[1]
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 9.80 (s, 1H, -OH): Exchangeable singlet.[1]
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δ 7.45 (d, J=8.0 Hz, 1H, H-6): The proton at C6 is meta to F and para to Br.[1] It appears as a doublet due to coupling with F (³J_HF).[1]
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δ 7.15 (d, J=11.5 Hz, 1H, H-3): The proton at C3 is ortho to F. Large coupling constant (³J_HF ~11-12 Hz) is diagnostic of the H-C-C-F arrangement.[1]
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δ 2.15 (s, 3H, -CH₃): Methyl singlet.[1]
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¹⁹F NMR:
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Single peak around -115 to -120 ppm , split into a triplet or dd depending on proton decoupling.[1]
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Mass Spectrometry (MS)[1]
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Method: GC-MS or LC-MS (ESI-).[1]
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Signature: Molecular ion [M-H]⁻ at m/z 203/205 (1:1 ratio characteristic of Bromine isotopes ⁷⁹Br and ⁸¹Br).[1]
Reactivity & Applications in Drug Discovery
The 5-bromo-4-fluoro-2-methylphenol scaffold is a "linchpin" intermediate.[1] It allows for the modular construction of drug candidates via three distinct vectors.[1]
A. Suzuki-Miyaura Coupling (C5 Vector)
The C-Br bond is highly reactive toward palladium-catalyzed cross-coupling.
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Application: Attaching biaryl or heteroaryl motifs.
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Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.[1]
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Significance: This builds the "tail" of kinase inhibitors, extending into the solvent-exposed region of the ATP binding pocket.[1]
B. O-Alkylation (C1 Vector)
The phenolic oxygen serves as an anchor point.
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Application: Ether formation to link solubilizing groups (e.g., morpholine, piperazine).[1]
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Reagents: Alkyl halide, K₂CO₃, DMF or Mitsunobu conditions.[1]
C. Nucleophilic Aromatic Substitution (C4 Vector - Advanced)
While the C-F bond is generally stable, the presence of an electron-withdrawing group (like a nitro or sulfonyl group introduced later) can activate the fluorine for displacement by amines (S_NAr), allowing for "scaffold hopping."[1]
Figure 2: Divergent reactivity map showing the three functionalization vectors available for medicinal chemistry optimization.
Safety and Handling (MSDS Summary)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][2] Harmful if swallowed or inhaled.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (protect from direct UV to prevent debromination).
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Disposal: Halogenated organic waste streams. Do not mix with strong oxidizing agents.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10899743, 4-Bromo-2-fluoro-5-methylphenol. (Note: Isomer comparison). Retrieved from [Link]
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World Intellectual Property Organization (2007). Patent WO2007034755A1: Biphenyl sulfide compounds and insecticides.[1] (Describes synthesis of 5-substituted derivatives). Retrieved from
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Stünkel, T., et al. (2023). Para-Selective dearomatization of phenols by I(I)/I(III) catalysis-based fluorination. Chemical Science. (Context on fluorination regioselectivity). Retrieved from [Link]
